N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide
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Overview
Description
N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of both difluorophenyl and nitrophenyl groups attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide typically involves the reaction of 3,4-difluoroaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
3,4-difluoroaniline+4-nitrobenzoyl chloridetriethylaminethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: N-(3,4-difluorophenyl)-2-(4-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,4-difluoroaniline and 4-nitrobenzoic acid.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-2-(4-nitrophenyl)acetamide
- N-(3,4-dimethylphenyl)-2-(4-nitrophenyl)acetamide
- N-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide
Uniqueness
N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide is unique due to the presence of fluorine atoms on the phenyl ring. Fluorine atoms can significantly alter the compound’s electronic properties, making it more resistant to metabolic degradation and potentially enhancing its binding affinity to biological targets. This makes it a valuable compound for drug development and other applications where stability and specificity are crucial.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O3/c15-12-6-3-10(8-13(12)16)17-14(19)7-9-1-4-11(5-2-9)18(20)21/h1-6,8H,7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPGBYIJGWJWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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